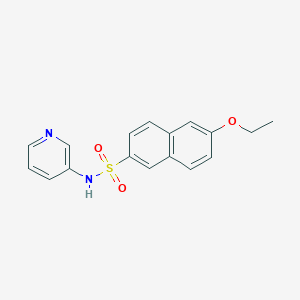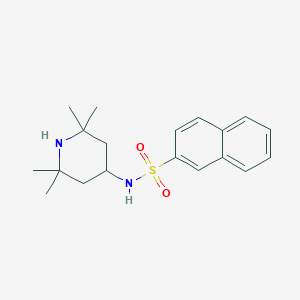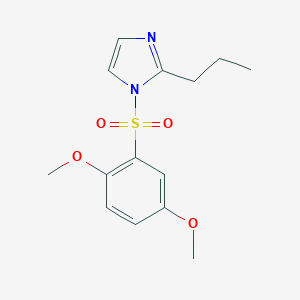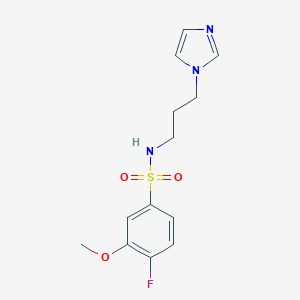
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide, also known as EPNS, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response.
実験室実験の利点と制限
One advantage of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is its high potency and selectivity for carbonic anhydrase inhibition. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide. One area of interest is its potential use in the treatment of neuropathic pain and diabetic neuropathy. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been shown to exhibit anticonvulsant properties, and further research may explore its potential use in the treatment of epilepsy. Other potential future directions include investigating the effects of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide on other physiological systems, such as the cardiovascular and respiratory systems.
合成法
The synthesis of 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide involves the reaction of 6-ethoxy-2-naphthalenesulfonyl chloride with 3-pyridylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
科学的研究の応用
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide has been found to be effective in treating neuropathic pain and diabetic neuropathy.
特性
製品名 |
6-ethoxy-N-(3-pyridinyl)-2-naphthalenesulfonamide |
|---|---|
分子式 |
C17H16N2O3S |
分子量 |
328.4 g/mol |
IUPAC名 |
6-ethoxy-N-pyridin-3-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C17H16N2O3S/c1-2-22-16-7-5-14-11-17(8-6-13(14)10-16)23(20,21)19-15-4-3-9-18-12-15/h3-12,19H,2H2,1H3 |
InChIキー |
CJDIMRPKMNRLOG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
正規SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B225156.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B225157.png)


![1-[(4-Bromo-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225180.png)
![1-[(4-Ethoxy-1-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B225181.png)



![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225206.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)
![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)